BYK 49187

Beschreibung

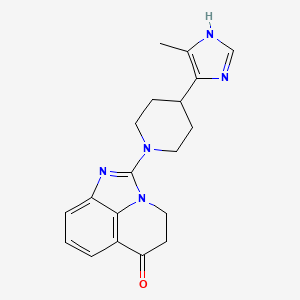

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-12-17(21-11-20-12)13-5-8-23(9-6-13)19-22-15-4-2-3-14-16(25)7-10-24(19)18(14)15/h2-4,11,13H,5-10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJJROIKVYSPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BYK 49187

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

BYK 49187 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and Poly(ADP-ribose) polymerase-2 (PARP-2). These nuclear enzymes play a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks. By inhibiting PARP-1 and PARP-2, this compound disrupts the DNA damage repair pathway, a mechanism that has significant therapeutic implications, particularly in oncology and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays. The following tables summarize the key quantitative data available for this compound.

| Enzymatic Inhibition | |

| Target | pIC50 |

| Recombinant Human PARP-1 (cell-free) | 8.36 |

| Recombinant Murine PARP-2 (cell-free) | 7.50 |

| Cellular Inhibitory Activity (PAR Formation) | | | :--- | :--- | :--- | | Cell Line | pIC50 | IC50 (nM) | | A549 (Human Lung Carcinoma) | 7.80 | 15.85 | | C4I (Human Colon Carcinoma) | 7.02 | 95.50 | | H9c2 (Rat Cardiomyoblasts) | 7.65 | 22.39 |

| In Vivo Efficacy: Myocardial Infarct Size Reduction in Rats | |

| Dosage | Infarct Size Reduction (%) |

| 1 mg/kg bolus + 1 mg/kg/h infusion | 6% (not significant) |

| 3 mg/kg bolus + 3 mg/kg/h infusion | 22% (P < 0.05) |

Mechanism of Action: PARP Signaling Pathway

This compound exerts its effects by competitively inhibiting the catalytic activity of PARP-1 and PARP-2. In the presence of DNA single-strand breaks, PARP-1 and PARP-2 are recruited to the site of damage. They then catalyze the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the damaged DNA. By blocking this process, this compound prevents the recruitment of the DNA repair machinery, leading to the accumulation of single-strand breaks. In rapidly dividing cells, such as cancer cells, these unrepaired single-strand breaks are converted to cytotoxic double-strand breaks during DNA replication, ultimately leading to cell death. This is the principle of "synthetic lethality," where the inhibition of PARP is particularly effective in tumors with pre-existing defects in double-strand break repair pathways (e.g., BRCA1/2 mutations).

Caption: Signaling pathway of PARP inhibition by this compound leading to cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell-Free Recombinant PARP-1 and Murine PARP-2 Enzymatic Assays

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against purified PARP enzymes.

Caption: Workflow for the cell-free PARP enzymatic activity assay.

Methodology:

-

Plate Preparation: Histone-coated microplates are used to capture the poly(ADP-ribosyl)ated proteins.

-

Reaction Mixture: A reaction mixture is prepared containing recombinant human PARP-1 or murine PARP-2, activated DNA (to stimulate enzyme activity), and various concentrations of this compound in an appropriate assay buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+ as a substrate.

-

Incubation: The reaction is allowed to proceed for a defined period at 37°C.

-

Detection: The amount of biotinylated PAR incorporated onto the histones is quantified using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

-

Data Analysis: The luminescence signal is measured, and IC50 values are calculated from the concentration-response curves.

Cellular PARP Activity Assay (PAR Formation in A549, C4I, and H9c2 Cells)

This protocol describes the method to assess the ability of this compound to inhibit PARP activity within intact cells.

Methodology:

-

Cell Culture: A549, C4I, or H9c2 cells are cultured in appropriate media to sub-confluency in multi-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified duration.

-

Induction of DNA Damage: DNA damage is induced by treating the cells with a DNA-damaging agent, such as hydrogen peroxide (H2O2), to activate PARP.

-

Cell Lysis: After a short incubation period, the cells are lysed to release the cellular contents.

-

PAR Detection: The level of PAR formation in the cell lysates is determined using an ELISA-based method with an anti-PAR antibody.

-

Data Analysis: The signal is quantified, and pIC50 values are determined from the dose-response curves.

In Vivo Myocardial Infarction Model in Rats

This protocol details the surgical procedure and treatment regimen to evaluate the cardioprotective effects of this compound in a rat model of ischemia-reperfusion injury.

Caption: Experimental workflow for the in vivo rat model of myocardial infarction.

Methodology:

-

Animal Model: Male Wistar rats are used for this study.

-

Surgical Procedure:

-

The animals are anesthetized, and a thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.

-

-

Ischemia-Reperfusion:

-

The LAD artery is occluded for a defined period (e.g., 30 minutes) to induce ischemia.

-

The ligature is then removed to allow for reperfusion of the myocardium.

-

-

Drug Administration:

-

This compound or vehicle is administered intravenously as a bolus at the beginning of reperfusion, followed by a continuous infusion for the duration of the reperfusion period.

-

-

Infarct Size Measurement:

-

At the end of the reperfusion period, the hearts are excised, and the left ventricle is sliced and stained with triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, leaving the infarcted tissue pale.

-

The area of infarction and the area at risk are measured by planimetry, and the infarct size is expressed as a percentage of the area at risk.

-

-

Statistical Analysis: The infarct sizes between the treatment and vehicle groups are compared using appropriate statistical tests.

Conclusion

This compound is a potent dual inhibitor of PARP-1 and PARP-2 with demonstrated activity in both in vitro and in vivo models. Its mechanism of action, centered on the inhibition of DNA single-strand break repair, provides a strong rationale for its investigation in therapeutic areas where PARP inhibition is a validated strategy, such as oncology and ischemia-reperfusion injury. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals working with or interested in this compound.

Core Concepts: PARP1, PARP2, and Their Role in DNA Repair

An In-depth Technical Guide to the PARP1 and PARP2 Inhibitory Action of BYK 49187

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of this compound against Poly(ADP-ribose) polymerase 1 (PARP1) and Poly(ADP-ribose) polymerase 2 (PARP2). This document consolidates key quantitative data, details established experimental methodologies for assessing PARP inhibition, and visualizes the relevant biological pathways and experimental workflows.

PARP1 and PARP2 are critical nuclear enzymes that play a central role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. Upon detection of a DNA strand break, PARP1 and PARP2 bind to the damaged site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins, such as histones. This PARylation event serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the restoration of DNA integrity. Inhibition of PARP1 and PARP2 can lead to the accumulation of unrepaired SSBs, which can then collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP can induce synthetic lethality, making PARP inhibitors a promising class of anticancer agents.

This compound: A Potent Inhibitor of PARP1 and PARP2

This compound is a potent small molecule inhibitor of both PARP1 and PARP2.[1] It belongs to the imidazoquinolinone class of compounds.[1] Preclinical studies have demonstrated its efficacy in both cell-free and cellular-based assays, as well as in an in vivo model of myocardial infarction.[1]

Quantitative Data Summary

The following tables summarize the reported inhibitory potency of this compound against PARP1 and PARP2, as well as its effect on PAR formation in various cell lines.

Table 1: In Vitro Enzyme Inhibition of this compound

| Target Enzyme | Potency (pIC50) |

| Human PARP-1 (cell-free) | 8.36[1] |

| Murine PARP-2 (cell-free) | 7.50[1] |

Table 2: Cellular PAR Formation Inhibition of this compound

| Cell Line | Cell Type | Potency (pIC50) |

| A549 | Human Lung Carcinoma | 7.80[1] |

| C4I | Human Cervical Carcinoma | 7.02[1] |

| H9c2 | Rat Myoblast | 7.65[1] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction

| Treatment Group | Dose | Outcome |

| Vehicle | - | - |

| This compound (low dose) | Not specified | 6% reduction in infarct size (nearly ineffective)[1] |

| This compound (high dose) | 3 mg/kg followed by 3 mg/kg/h (intravenous) | 22% reduction in infarct size (significant)[1] |

| This compound | 3 mg/kg i.v. | 80% inhibition of PARP-1 in blood samples[1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of PARP1 and PARP2 in the DNA damage response and the mechanism of action of this compound.

Caption: PARP1/2 signaling in DNA repair and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of PARP inhibitors like this compound.

Cell-Free PARP1/PARP2 Activity Assay (ELISA-based)

This assay quantifies the in vitro enzymatic activity of purified PARP1 or PARP2 and the inhibitory effect of test compounds.

Methodology:

-

Plate Coating: 96-well plates are coated with histone proteins, which will serve as the substrate for PARP-mediated PARylation. The plates are then washed and blocked to prevent non-specific binding.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant human PARP1 or murine PARP2 enzyme, biotinylated NAD+ (the substrate for PARylation), and varying concentrations of this compound or a vehicle control.

-

Enzymatic Reaction: The reaction mixture is added to the histone-coated wells, and the plate is incubated to allow the PARP enzyme to catalyze the transfer of biotinylated ADP-ribose units onto the histone substrates.

-

Detection: After incubation, the wells are washed to remove unbound reagents. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated PAR chains.

-

Signal Generation: A chemiluminescent or colorimetric HRP substrate is added to the wells. The HRP enzyme catalyzes a reaction that produces a detectable light or color signal.

-

Data Analysis: The intensity of the signal, which is proportional to the amount of PARylation, is measured using a plate reader. The IC50 value (the concentration of inhibitor required to reduce PARP activity by 50%) is calculated by plotting the signal intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The pIC50 is the negative logarithm of the IC50.

Caption: Workflow for a cell-free PARP activity assay.

Cellular PAR Formation Assay

This assay measures the ability of a compound to inhibit PARP activity within intact cells.

Methodology:

-

Cell Culture and Seeding: Human cancer cell lines (e.g., A549, C4I) or other relevant cell types (e.g., H9c2) are cultured under standard conditions and seeded into 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period.

-

Induction of DNA Damage: To stimulate PARP activity, cells are exposed to a DNA-damaging agent, such as hydrogen peroxide (H2O2) or an alkylating agent.

-

Cell Lysis: After induction of DNA damage, the cells are lysed to release the cellular contents, including PARylated proteins.

-

PAR Detection (ELISA-based):

-

The cell lysates are transferred to a 96-well plate coated with an antibody that captures all proteins.

-

A primary antibody that specifically recognizes PAR is added to the wells.

-

A secondary antibody conjugated to HRP, which binds to the primary anti-PAR antibody, is then added.

-

An HRP substrate is added to generate a detectable signal.

-

-

Data Analysis: The signal, which is proportional to the amount of intracellular PAR, is quantified. The pIC50 for the inhibition of PAR formation is calculated as described for the cell-free assay.

References

An In-depth Technical Guide to the PARP Inhibitor BYK 49187

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of BYK 49187, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on oncology and DNA repair mechanisms.

Chemical Structure and Properties

This compound, with the chemical name 4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-4-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one, is a small molecule inhibitor belonging to the imidazoquinolinone class.[1][2][3] Its chemical formula is C19H21N5O, and it has a molecular weight of 335.4 g/mol .[2][3]

| Property | Value | Reference |

| Chemical Name | 4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-4-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one | [3] |

| Molecular Formula | C19H21N5O | [1][2][3] |

| Molecular Weight | 335.4 | [1][3] |

| CAS Number | 163120-31-8 | [1][2][3] |

| SMILES | O=C2CCN3C1=C(N=C3N4CCC(C5=C(C)N=CN5)CC4)C=CC=C12 | [1] |

| Purity | ≥98% (HPLC) | [1] |

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Mechanism of Action: PARP Inhibition

This compound is a potent inhibitor of both PARP-1 and PARP-2.[1][3][4] PARP enzymes play a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks through the base excision repair (BER) pathway.

PARP Signaling Pathway in DNA Repair

The following diagram illustrates the general signaling pathway of PARP in response to DNA damage and the mechanism of inhibition by compounds like this compound.

Caption: PARP-mediated DNA repair and inhibition by this compound.

Upon DNA damage, PARP enzymes are recruited to the site of the lesion. This binding activates PARP to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PAR-ylation acts as a scaffold to recruit other DNA repair proteins, facilitating the repair process. PARP inhibitors like this compound compete with the NAD+ substrate of PARP, preventing the formation of PAR chains and thereby inhibiting the recruitment of repair machinery. In cells with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated repair of single-strand breaks leads to the accumulation of double-strand breaks during replication, ultimately resulting in synthetic lethality and cell death.

Quantitative Analysis of PARP Inhibition

The inhibitory potency of this compound against PARP-1 and PARP-2 has been quantified in both cell-free and cellular assays. The data presented below is sourced from the publication by Eltze et al. in Molecular Pharmacology (2008).[2][5]

In Vitro (Cell-Free) Inhibition

| Enzyme | pIC50 | pKi |

| Human PARP-1 (recombinant) | 8.36 | 7.97 |

| Murine PARP-2 | 7.50 | - |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). pKi is the negative logarithm of the inhibition constant (Ki).

Cellular Inhibition of PAR Synthesis

The ability of this compound to inhibit the formation of poly(ADP-ribose) in various cell lines after induction of DNA damage with hydrogen peroxide (H2O2) is summarized below.

| Cell Line | Cell Type | pIC50 |

| A549 | Human Lung Epithelial | 7.80 |

| C4I | Human Cervical Carcinoma | 7.02 |

| H9c2 | Rat Cardiac Myoblast | 7.65 |

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound, as described by Eltze et al. (2008).[2][5]

Cell-Free PARP Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound on recombinant human PARP-1 and murine PARP-2.

Methodology:

-

Reaction Mixture: A reaction mixture containing [3H]NAD+, activated DNA (to stimulate PARP activity), and the respective PARP enzyme (human PARP-1 or murine PARP-2) was prepared in a suitable buffer.

-

Inhibitor Addition: Varying concentrations of this compound were added to the reaction mixture.

-

Incubation: The reaction was incubated to allow for the PARP-catalyzed incorporation of [3H]ADP-ribose onto acceptor proteins.

-

Precipitation: The reaction was stopped, and the radiolabeled proteins were precipitated using trichloroacetic acid.

-

Quantification: The amount of incorporated radioactivity was measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound was calculated, and the IC50 value was determined by non-linear regression analysis.

Cellular PARP Inhibition Assay (Immunofluorescence)

Objective: To measure the inhibition of PAR synthesis in cultured cells.

Methodology:

-

Cell Culture: A549, C4I, or H9c2 cells were cultured on coverslips.

-

Inhibitor Pre-incubation: Cells were pre-incubated with various concentrations of this compound.

-

DNA Damage Induction: DNA damage was induced by treating the cells with hydrogen peroxide (H2O2).

-

Fixation and Permeabilization: Cells were fixed with methanol/acetic acid and permeabilized.

-

Immunostaining: The coverslips were incubated with a primary antibody specific for poly(ADP-ribose), followed by a fluorescently labeled secondary antibody.

-

Microscopy and Analysis: The fluorescence intensity, indicative of the amount of PAR, was visualized and quantified using fluorescence microscopy. The IC50 values were calculated from the concentration-response curves.

Experimental Workflow for Cellular PARP Inhibition Assay

The following diagram outlines the workflow for the cellular PARP inhibition assay.

Caption: Workflow for the cellular PARP inhibition assay.

Conclusion

This compound is a potent, non-selective inhibitor of PARP-1 and PARP-2 with demonstrated activity in both cell-free and cellular environments. Its ability to block the repair of DNA single-strand breaks makes it a valuable tool for research into DNA repair mechanisms and a potential therapeutic agent, particularly in the context of cancers with deficiencies in homologous recombination. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds.

References

- 1. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Imidazoquinolinone, Imidazopyridine, and Isoquinolindione Derivatives as Novel and Potent Inhibitors of the Poly(ADP-ribose) Polymerase (PARP): A Comparison with Standard PARP Inhibitors | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. Imidazoquinolinone, Imidazopyridine, and Isoquinolindione Derivatives as Novel and Potent Inhibitors of the Poly(ADP-ribose) Polymerase (PARP) : A Comparison with Standard PARP Inhibitors [kops.uni-konstanz.de]

An In-depth Technical Guide to BYK 49187: A Potent PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BYK 49187, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed insights into its properties, biological activity, and potential therapeutic applications.

Core Properties of this compound

This compound is a small molecule inhibitor targeting PARP-1 and PARP-2.[1][2] Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 163120-31-8 | [1][3] |

| Molecular Formula | C₁₉H₂₁N₅O | [1][3][4] |

| Molecular Weight | 335.4 g/mol | [1] |

| IUPAC Name | 4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-4-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one | [1] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in ethanol (<16.77mg/ml), insoluble in DMSO | [4] |

| Storage | Store at +4°C |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of both PARP-1 and PARP-2.[1][2] PARP enzymes are crucial for various cellular processes, most notably DNA repair and programmed cell death.[4] By inhibiting these enzymes, this compound can interfere with the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (such as BRCA1/2 mutations), this inhibition can lead to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

The inhibitory activity of this compound has been quantified in both cell-free and cellular assays.

| Target | Assay Type | pIC₅₀ | Reference |

| Recombinant PARP-1 | Cell-free | 8.36 | |

| Murine PARP-2 | Cell-free | 7.50 | |

| PAR Formation in A549 cells | Cellular | 7.80 | [4] |

| PAR Formation in C4I cells | Cellular | 7.02 | [4] |

| PAR Formation in H9c2 cells | Cellular | 7.65 | [4] |

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).

-

In Vitro Studies: this compound demonstrates potent inhibitory activity against human PARP-1 in both cell-free and cellular assays.

-

In Vivo Studies: Research has shown that this compound can reduce myocardial infarct size in vivo, suggesting a potential role in cardioprotection.[2]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound involves the inhibition of the PARP-mediated DNA damage repair pathway. The following diagram illustrates this process.

Caption: Inhibition of the PARP-mediated DNA repair pathway by this compound.

A typical experimental workflow to evaluate the efficacy of a PARP inhibitor like this compound is outlined below.

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Detailed experimental protocols are critical for reproducible research. Below are generalized methodologies for key experiments cited in the literature for PARP inhibitors.

Protocol 1: Cell-Free PARP Inhibition Assay (ELISA-based)

-

Objective: To determine the in vitro inhibitory activity of this compound on recombinant PARP-1 and PARP-2.

-

Materials: Recombinant human PARP-1 or murine PARP-2, histone-coated 96-well plates, biotinylated-NAD+, streptavidin-HRP, TMB substrate, stop solution, this compound at various concentrations.

-

Methodology:

-

Coat a 96-well plate with histones.

-

Add recombinant PARP enzyme, biotinylated-NAD+, and varying concentrations of this compound to the wells.

-

Incubate to allow the PARP reaction to occur.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP and incubate.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition and determine the pIC₅₀ value.

-

Protocol 2: Cellular PARP Inhibition Assay (Immunofluorescence)

-

Objective: To assess the ability of this compound to inhibit PARP activity within cells.

-

Materials: A549, C4I, or H9c2 cell lines, cell culture medium, DNA damaging agent (e.g., H₂O₂), this compound, primary antibody against PAR, fluorescently labeled secondary antibody, DAPI for nuclear staining, fluorescence microscope.

-

Methodology:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound.

-

Induce DNA damage with a DNA damaging agent.

-

Fix and permeabilize the cells.

-

Incubate with the primary antibody against PAR, followed by the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the fluorescence intensity of PAR formation using a fluorescence microscope.

-

Calculate the percent inhibition and determine the pIC₅₀ value.

-

Safety and Handling

This compound is intended for research use only and is not for diagnostic or therapeutic use.[1] Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory safety practices, including the use of personal protective equipment, should be followed.

Disclaimer

The technical data provided in this guide is for informational purposes only. For batch-specific data, please refer to the Certificate of Analysis provided by the supplier.

References

BYK 49187: A Potent PARP-1/2 Inhibitor in DNA Damage Repair

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of BYK 49187, a potent small molecule inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, in the context of DNA damage repair. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of PARP inhibitors.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP-1 and PARP-2 are rapidly activated by DNA strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the repair of single-strand breaks (SSBs) primarily through the base excision repair (BER) pathway. Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective killing of cancer cells.

This compound has emerged as a potent inhibitor of both PARP-1 and PARP-2, demonstrating significant activity in both preclinical in vitro and in vivo models.[1] This guide will delve into the quantitative data supporting its efficacy, the signaling pathways it modulates, and detailed experimental protocols for assessing its activity.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various assays, demonstrating its efficacy at both the enzymatic and cellular levels.

In Vitro Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. For enzyme inhibitors, this is often expressed as the pIC50, which is the negative logarithm of the IC50 value in molar concentration. A higher pIC50 value indicates a more potent inhibitor.

| Target | Assay Type | pIC50 |

| Recombinant Human PARP-1 | Cell-free | 8.36[1] |

| Murine PARP-2 | Cell-free | 7.50[1] |

Cellular PAR Formation Inhibition

The inhibitory effect of this compound on PAR formation has been evaluated in different cell lines.

| Cell Line | pIC50 |

| A549 (Human Lung Carcinoma) | 7.80[1] |

| C4I | 7.02[1] |

| H9c2 (Rat Cardiomyoblasts) | 7.65[1] |

In Vivo Efficacy in a Rat Model of Myocardial Infarction

The therapeutic potential of this compound has been assessed in a rat model of myocardial ischemia/reperfusion injury, a condition where DNA damage and PARP activation play a significant pathological role.

| Treatment Group | Dose | Reduction in Infarct Size | PARP-1 Inhibition (in blood samples) |

| Low Dose | Intravenous administration | ~6% | Not reported |

| High Dose | 3 mg/kg followed by 3 mg/kg/h | 22% (significant) | 80% (significant)[1] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting PARP-1 and PARP-2, thereby disrupting the DNA damage repair process.

Figure 1: Signaling pathway of PARP-1/2 inhibition by this compound in DNA damage repair.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro PARP-1/2 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant PARP-1 and PARP-2.

Materials:

-

Recombinant human PARP-1 and murine PARP-2 enzymes

-

Histones (as a substrate for PARylation)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

Procedure:

-

Coat streptavidin-coated 96-well plates with histones.

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well, add the PARP enzyme (PARP-1 or PARP-2) and the corresponding concentration of this compound. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiate the PARylation reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a defined period (e.g., 1 hour).

-

Wash the plate to remove unbound reagents.

-

Add an anti-PAR antibody conjugated to HRP and incubate.

-

Wash the plate again.

-

Add the HRP substrate and measure the resulting signal (e.g., absorbance at a specific wavelength).

-

Calculate the percent inhibition for each concentration of this compound and determine the pIC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for the in vitro PARP enzyme inhibition assay.

Cellular PAR Formation Assay

This assay measures the ability of this compound to inhibit PARP activity within cells in response to a DNA damaging agent.

Materials:

-

A549 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., H2O2 or MNNG)

-

This compound (dissolved in DMSO)

-

Fixation solution (e.g., cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Primary antibody: anti-PAR monoclonal antibody

-

Secondary antibody: fluorescently labeled anti-mouse IgG

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed A549 cells in a 96-well imaging plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1 hour).

-

Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).

-

Fix the cells with cold methanol.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-PAR antibody.

-

Wash the cells.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Wash the cells.

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear fluorescence intensity of the PAR signal and normalize it to the DAPI signal.

-

Determine the pIC50 value for the inhibition of PAR formation.

Figure 3: Workflow for the cellular PAR formation assay.

In Vivo Myocardial Infarction Model in Rats

This protocol outlines the procedure for inducing myocardial infarction in rats and assessing the therapeutic effect of this compound.

Animals:

-

Male Wistar rats

Procedure:

-

Anesthetize the rats.

-

Intubate and ventilate the animals.

-

Perform a left thoracotomy to expose the heart.

-

Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes).

-

Administer this compound or vehicle intravenously at the onset of reperfusion (release of the ligature). A continuous infusion may follow the initial bolus.

-

Allow for a reperfusion period (e.g., 2 hours).

-

At the end of the reperfusion period, collect blood samples to measure PARP-1 activity.

-

Excise the heart and measure the infarct size. This is typically done by staining the heart slices with triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains pale.

-

Calculate the infarct size as a percentage of the area at risk.

PARP-1 Activity in Blood Samples:

-

Isolate peripheral blood mononuclear cells (PBMCs) from the collected blood.

-

Prepare cell lysates.

-

Measure PARP-1 activity using an activity assay kit, which typically measures the incorporation of a labeled NAD+ analog into a substrate.

-

Compare the PARP-1 activity in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

Conclusion

This compound is a potent dual inhibitor of PARP-1 and PARP-2 with demonstrated efficacy in both in vitro and in vivo models of diseases involving DNA damage. Its ability to effectively block PARP activity at the cellular level translates to significant therapeutic effects in a clinically relevant animal model. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel cancer therapies and treatments for other diseases driven by DNA damage. The detailed experimental workflows and signaling pathway diagrams offer a clear framework for researchers to design and execute studies aimed at elucidating the full potential of this promising PARP inhibitor.

References

Preclinical Profile of BYK 49187: A Potent PARP-1/2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 49187 is a potent small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2][3] PARP enzymes are crucial players in cellular processes, most notably in DNA repair and the maintenance of genomic stability. Their inhibition has emerged as a promising therapeutic strategy, particularly in oncology. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: PARP Inhibition and DNA Repair

This compound exerts its effects by inhibiting the enzymatic activity of PARP-1 and PARP-2.[1][2] These enzymes are activated by DNA strand breaks and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage. By inhibiting PARP, this compound disrupts the efficient repair of DNA single-strand breaks. When these unrepaired breaks are encountered during DNA replication, they can lead to the formation of cytotoxic double-strand breaks, ultimately resulting in cell death, a concept known as synthetic lethality, particularly in cells with pre-existing DNA repair defects such as BRCA1/2 mutations.

Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting the PARP-mediated DNA repair pathway.

Quantitative Data Summary

The preclinical activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro PARP Inhibition

| Target | Assay Type | pIC50 | Reference |

| Recombinant Human PARP-1 | Cell-free | 8.36 | [2] |

| Recombinant Murine PARP-2 | Cell-free | 7.50 | [2] |

Table 2: Cellular PAR Formation Inhibition

| Cell Line | Cell Type | pIC50 | Reference |

| A549 | Human Lung Carcinoma | 7.80 | [1] |

| C4I | Human Cervical Carcinoma | 7.02 | [1] |

| H9c2 | Rat Cardiomyoblast | 7.65 | [1] |

Table 3: In Vivo Efficacy in a Rat Model of Myocardial Infarction

| Treatment Group | Dose | Reduction in Infarct Size | PARP-1 Inhibition in Blood | Reference |

| Vehicle | - | - | - | [1] |

| This compound (low dose) | Not specified | 6% | Not specified | [1] |

| This compound (high dose) | 3 mg/kg IV bolus followed by 3 mg/kg/h infusion | 22% | 80% | [1] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments.

In Vitro PARP Inhibition Assay (Cell-free)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP.

-

Enzyme and Substrate Preparation : Recombinant human PARP-1 or murine PARP-2 is used. The substrate mixture contains biotinylated NAD+ and activated DNA (e.g., calf thymus DNA treated with a DNAse).

-

Compound Incubation : A dilution series of this compound is prepared and pre-incubated with the PARP enzyme in a reaction buffer (typically containing Tris-HCl, MgCl2, and DTT) in a 96-well plate.

-

Reaction Initiation and Termination : The reaction is initiated by the addition of the NAD+ and DNA substrate mixture. The plate is incubated at room temperature to allow for PAR synthesis. The reaction is stopped by the addition of a potent PARP inhibitor (e.g., 3-aminobenzamide) in excess or by adding a denaturing agent.

-

Detection : The biotinylated PAR incorporated onto the plate (coated with histone proteins) is detected using a streptavidin-peroxidase conjugate and a colorimetric or chemiluminescent substrate.

-

Data Analysis : The signal intensity is measured, and the pIC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular PAR Formation Assay

This assay measures the inhibition of PARP activity within intact cells.

-

Cell Culture and Seeding : Human cell lines (e.g., A549, C4I) or rat cell lines (H9c2) are cultured under standard conditions and seeded into 96-well plates.

-

Compound Treatment : Cells are treated with a range of concentrations of this compound for a defined period.

-

Induction of DNA Damage : DNA damage is induced by treating the cells with a DNA-damaging agent, such as H2O2 or MNNG, to activate PARP.

-

Cell Lysis and PAR Detection : Cells are lysed, and the levels of PAR are quantified using an ELISA-based method. This typically involves capturing PAR on an antibody-coated plate and detecting it with a second anti-PAR antibody conjugated to an enzyme for signal generation.

-

Data Analysis : The pIC50 is determined from the concentration-response curve of PAR inhibition.

In Vivo Myocardial Infarction Model in Rats

This model assesses the cardioprotective effects of this compound.

-

Animal Model : Male rats are used for this model.

-

Surgical Procedure : The animals are anesthetized, and the chest is opened to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia. After a defined period of occlusion (e.g., 30 minutes), the ligature is removed to allow for reperfusion (e.g., for 2 hours).

-

Drug Administration : this compound or vehicle is administered intravenously. A common dosing regimen is a bolus injection followed by a continuous infusion.

-

Infarct Size Measurement : At the end of the reperfusion period, the heart is excised. The area at risk is determined by re-ligating the LAD and perfusing the heart with a dye (e.g., Evans blue). The heart is then sliced, and the sections are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains pale. The areas are quantified using image analysis software.

-

PARP Inhibition Measurement : Blood samples can be collected to assess the extent of PARP-1 inhibition ex vivo.

Experimental Workflow Diagram

Caption: Workflow for the in vivo rat model of myocardial infarction.

Conclusion

The preclinical data for this compound demonstrate its potent inhibitory activity against PARP-1 and PARP-2 in both enzymatic and cellular assays. In vivo, this compound has shown efficacy in a model of myocardial ischemia-reperfusion injury, suggesting a potential therapeutic role beyond oncology. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound. The established methodologies for evaluating PARP inhibitors will be instrumental in elucidating the full therapeutic potential of this compound.

References

BYK 49187: A Technical Guide to its Target Enzyme Interactions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the enzymatic interactions of BYK 49187, a potent small molecule inhibitor. The information herein is intended to support research and development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Target Enzymes: PARP-1 and PARP-2

This compound is a potent inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1) and Poly(ADP-ribose) Polymerase-2 (PARP-2).[1][2][3] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP by this compound prevents the repair of these SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs can result in synthetic lethality and targeted cell death.

Initial reports also suggested that this compound may inhibit ribonucleotide reductase by binding to adenosine diphosphate-ribose (ADPR).[4] However, the primary and well-documented mechanism of action is through the potent inhibition of PARP-1 and PARP-2.

Quantitative Inhibition Data

The inhibitory activity of this compound against its target enzymes has been quantified in both biochemical and cellular assays. The following tables summarize the available data for easy comparison.

Table 1: Biochemical Inhibition of PARP Enzymes by this compound

| Target Enzyme | Assay Type | Parameter | Value | Reference |

| Recombinant Human PARP-1 | Cell-free enzymatic assay | pIC50 | 8.36 | [1][2] |

| Murine PARP-2 | Cell-free enzymatic assay | pIC50 | 7.50 | [1][2] |

Table 2: Cellular Inhibition of PAR Formation by this compound

| Cell Line | Cell Type | Parameter | Value | Reference |

| A549 | Human Lung Carcinoma | pIC50 | 7.80 | [1] |

| C4I | Human Cervical Carcinoma | pIC50 | 7.02 | [1] |

| H9c2 | Rat Myoblast | pIC50 | 7.65 | [1] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by interrupting the PARP-mediated DNA damage repair pathway. The following diagram illustrates the central role of PARP in single-strand break repair and how its inhibition by this compound leads to cell death in susceptible cancer cells.

Caption: PARP Inhibition by this compound Leading to Synthetic Lethality.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with its target enzymes. These protocols are based on standard industry practices for PARP inhibitor evaluation.

Biochemical PARP1 and PARP2 Inhibition Assay (Fluorometric)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PARP-1 and PARP-2 in a cell-free system.

Materials:

-

Recombinant Human PARP-1 and Murine PARP-2 enzymes

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

β-Nicotinamide adenine dinucleotide (β-NAD+), biotinylated

-

Histones (H1 or a mixture)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Stop Buffer (e.g., 20% acetic acid)

-

Streptavidin-conjugated horseradish peroxidase (Strep-HRP)

-

Chemiluminescent HRP substrate

-

96-well microplates (white, opaque)

-

Luminometer

Procedure:

-

Plate Coating: Histones are immobilized on the surface of the 96-well plate by overnight incubation at 4°C. The plate is then washed to remove unbound histones.

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Reaction Mixture: A reaction mixture containing activated DNA and the respective PARP enzyme (PARP-1 or PARP-2) is prepared in the assay buffer.

-

Inhibition Reaction: The serially diluted this compound is added to the wells, followed by the addition of the PARP/activated DNA mixture.

-

Enzymatic Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated β-NAD+. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of the stop buffer.

-

Detection: The plate is washed, and Strep-HRP is added to each well to bind to the biotinylated PAR chains. After incubation and washing, the chemiluminescent substrate is added.

-

Data Acquisition: The luminescence is measured using a luminometer. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a Biochemical PARP Inhibition Assay.

Cellular PARP Inhibition Assay (PAR Formation Assay)

This assay measures the ability of this compound to inhibit the formation of poly(ADP-ribose) (PAR) in cells following DNA damage.

Materials:

-

Cell lines of interest (e.g., A549, C4I)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., H2O2 or methyl methanesulfonate - MMS)

-

Lysis buffer

-

Primary antibody against PAR

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

-

Detection reagents (e.g., chemiluminescent substrate for HRP)

-

96-well microplates (clear for imaging, or white for luminescence)

-

Plate reader or imaging system

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-incubated with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

-

DNA Damage Induction: A DNA damaging agent is added to the cells to induce the activation of PARP.

-

Cell Lysis: The cells are washed and then lysed to release the cellular contents.

-

ELISA-based Detection:

-

The cell lysates are transferred to an anti-PAR antibody-coated plate.

-

A second, biotinylated anti-PAR antibody is added, followed by Streptavidin-HRP.

-

The signal is developed with a chemiluminescent substrate and read on a luminometer.

-

-

Immunofluorescence-based Detection:

-

Cells are fixed and permeabilized.

-

Cells are incubated with a primary anti-PAR antibody, followed by a fluorescently labeled secondary antibody.

-

The fluorescence intensity is quantified using a high-content imaging system.

-

-

Data Analysis: The reduction in PAR formation in the presence of this compound is used to determine the IC50 value.

Caption: Workflow for a Cellular PARP Inhibition Assay.

References

- 1. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for profiling the target and off-target landscape of PARP inhibitors [ouci.dntb.gov.ua]

The Biological Activity of BYK 49187: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 49187 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2][3] These nuclear enzymes play a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. Inhibition of PARP activity by compounds such as this compound has emerged as a promising therapeutic strategy, particularly in oncology, by inducing synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1 or BRCA2 mutations. This guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory potency, mechanism of action, and effects in cellular and in vivo models.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against PARP-1 and PARP-2 has been determined in both cell-free and cellular assay systems. The following tables summarize the key quantitative data for the biological activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against PARP-1 and PARP-2

| Target Enzyme | Assay Type | Potency (pIC50) | Reference |

| Recombinant Human PARP-1 | Cell-free | 8.36 | [1][2] |

| Murine PARP-2 | Cell-free | 7.50 | [1][2] |

Table 2: Cellular Inhibitory Activity of this compound on PAR Formation

| Cell Line | Cell Type | Potency (pIC50) | Reference |

| A549 | Human Lung Carcinoma | 7.80 | [2] |

| C4I | Human Cervical Carcinoma | 7.02 | [2] |

| H9c2 | Rat Cardiomyoblasts | 7.65 | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the enzymatic activity of PARP-1 and PARP-2, thereby disrupting key cellular signaling pathways involved in DNA repair and cell fate decisions.

PARP-1 and PARP-2 in Base Excision Repair (BER)

PARP-1 and PARP-2 are among the first responders to DNA single-strand breaks. Upon binding to damaged DNA, they become catalytically activated and synthesize long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process. Inhibition of PARP by this compound prevents the formation of these PAR chains, thereby stalling the repair of single-strand breaks.

Induction of Synthetic Lethality

In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of unrepaired single-strand breaks due to PARP inhibition leads to the formation of double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the faulty HR pathway results in genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

In Vivo Biological Activity

The therapeutic potential of this compound has been evaluated in preclinical in vivo models. In a rat model of myocardial infarction, intravenous administration of this compound demonstrated a significant reduction in infarct size.[2]

Table 3: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction

| Treatment Group | Dose | Reduction in Infarct Size (%) | PARP-1 Inhibition in Blood (%) | Reference |

| Vehicle | - | - | - | [2] |

| This compound (low dose) | - | 6 | - | [2] |

| This compound (high dose) | 3 mg/kg followed by 3 mg/kg/h | 22 | 80 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

In Vitro PARP-1 and PARP-2 Inhibition Assay (Cell-free)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP-1 or PARP-2.

Principle: The assay measures the incorporation of radioactively labeled NAD+ into a histone substrate by the PARP enzyme. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human PARP-1 or murine PARP-2

-

Histones (acceptor protein)

-

[³H]-NAD+ (radioactive substrate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, histones, and activated DNA (to stimulate PARP activity).

-

Add the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding the PARP enzyme and [³H]-NAD+.

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 10 minutes).

-

Stop the reaction by adding ice-cold TCA to precipitate the proteins.

-

Filter the precipitate and wash to remove unincorporated [³H]-NAD+.

-

Measure the radioactivity of the filter using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the pIC50 value.

Cellular PARP Activity Assay (PAR Formation)

This assay measures the inhibition of PARP activity within intact cells.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the test compound. The amount of poly(ADP-ribose) (PAR) produced is then quantified, typically using an anti-PAR antibody-based method (e.g., ELISA or immunofluorescence).

Materials:

-

Cultured cells (e.g., A549, C4I, H9c2)

-

DNA-damaging agent (e.g., H₂O₂)

-

Test compound (this compound)

-

Fixation and permeabilization buffers

-

Primary antibody against PAR

-

Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

-

Substrate for the detection label

-

Plate reader or fluorescence microscope

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the test compound (this compound).

-

Induce DNA damage and stimulate PARP activity by adding a DNA-damaging agent.

-

After a short incubation, fix and permeabilize the cells.

-

Incubate with the primary anti-PAR antibody.

-

Wash and incubate with the labeled secondary antibody.

-

Add the detection substrate and quantify the signal using a plate reader or visualize using a fluorescence microscope.

-

Calculate the percentage of inhibition of PAR formation for each concentration of the test compound and determine the pIC50 value.

Rat Model of Myocardial Infarction

This in vivo model assesses the cardioprotective effects of a compound.

Principle: A temporary or permanent ligation of a coronary artery in a rat induces myocardial ischemia and subsequent infarction. The test compound is administered before, during, or after the ischemic event, and the resulting infarct size is measured.

Procedure:

-

Anesthetize the rats and perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery for a specific duration to induce ischemia.

-

Administer the test compound (this compound) or vehicle intravenously.

-

After the ischemic period, remove the ligature to allow for reperfusion.

-

After a set reperfusion period, euthanize the animal and excise the heart.

-

Stain the heart with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride, TTC) to differentiate between viable (red) and infarcted (pale) tissue.

-

Image and quantify the area at risk and the infarct size.

-

Compare the infarct size between the treated and vehicle control groups to determine the percentage of reduction.

Conclusion

This compound is a potent inhibitor of PARP-1 and PARP-2 with demonstrated activity in both in vitro and in vivo models. Its ability to disrupt DNA repair processes makes it a valuable tool for research in oncology and other areas where PARP signaling is implicated, such as cardiovascular diseases. The detailed experimental protocols provided in this guide should facilitate further investigation into the biological activities and therapeutic potential of this compound.

References

- 1. [Poly (ADP-ribose) polymerase inhibition attenuates ischemia/reperfusion induced myocardial injury in rat via reducing myocardial nuclear factor κB activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BYK 49187

For Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 49187 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2][3] PARP enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs results in synthetic lethality and cell death. This makes PARP inhibitors a promising class of therapeutic agents for the treatment of various cancers.

This document provides detailed protocols for in vitro assays to characterize the activity of this compound and a summary of its inhibitory potency.

Data Presentation

The inhibitory activity of this compound against PARP-1 and PARP-2 has been determined in both biochemical (cell-free) and cellular assays. The potency is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Assay Type | Target/Cell Line | pIC50 | IC50 (nM) |

| Cell-Free | Recombinant Human PARP-1 | 8.36 | 4.37 |

| Cell-Free | Murine PARP-2 | 7.50 | 31.62 |

| Cellular (PAR formation) | A549 (Human Lung Carcinoma) | 7.80 | 15.85 |

| Cellular (PAR formation) | C4I (Human Cervical Carcinoma) | 7.02 | 95.50 |

| Cellular (PAR formation) | H9c2 (Rat Myoblast) | 7.65 | 22.39 |

Note: IC50 values were calculated from the provided pIC50 values (IC50 = 10^(-pIC50) M) and converted to nM.[1][2]

Signaling Pathway

PARP-1 and PARP-2 are activated by DNA single-strand breaks. Upon activation, they catalyze the transfer of ADP-ribose units from NAD+ to themselves and other nuclear proteins, forming long poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage. This compound inhibits this process.

Caption: PARP-1/2 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental Protocols

Cell-Free PARP-1 and PARP-2 Enzyme Inhibition Assay (ELISA-based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on purified PARP-1 and PARP-2 enzymes.

Experimental Workflow:

Caption: Workflow for the cell-free PARP enzyme inhibition assay.

Materials:

-

Recombinant human PARP-1 and murine PARP-2 enzymes

-

This compound

-

96-well ELISA plates

-

Histones

-

Biotinylated NAD+

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with histones by incubating overnight at 4°C. Wash the wells with wash buffer.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme and Inhibitor Addition: Add the PARP enzyme (either PARP-1 or PARP-2) to each well, followed by the addition of different concentrations of this compound or vehicle control.

-

Reaction Initiation: Start the enzymatic reaction by adding biotinylated NAD+ to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Detection: Wash the wells to remove unbound reagents. Add Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Signal Development: After another wash step, add TMB substrate and incubate in the dark until a blue color develops.

-

Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARP Inhibition Assay (In-Cell ELISA)

This protocol measures the ability of this compound to inhibit PARP activity within cells.

Experimental Workflow:

Caption: Workflow for the cellular PARP inhibition assay.

Materials:

-

A549, C4I, or H9c2 cells

-

This compound

-

96-well cell culture plates

-

Cell culture medium

-

DNA damaging agent (e.g., H₂O₂)

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against PAR

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.

-

DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H₂O₂) for a short period (e.g., 10-15 minutes).

-

Cell Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.

-

Antibody Incubation: Block non-specific binding and then incubate the cells with a primary antibody that recognizes PAR.

-

Secondary Antibody Incubation: After washing, incubate with an HRP-conjugated secondary antibody.

-

Signal Development: Wash the wells and add TMB substrate.

-

Measurement: Stop the reaction and measure the absorbance at 450 nm.

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of PAR formation in cells.

Cell Viability Assay

This protocol assesses the cytotoxic effect of this compound, particularly in combination with a DNA-damaging agent, to demonstrate synthetic lethality.

Materials:

-

Cancer cell lines (e.g., BRCA-deficient and proficient lines)

-

This compound

-

DNA-damaging agent (e.g., a methylating agent like temozolomide)

-

96-well cell culture plates

-

Cell culture medium

-

Cell viability reagent (e.g., resazurin-based or ATP-based)

-

Plate reader (fluorescence or luminescence)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates.

-

Compound Treatment: Treat the cells with a matrix of concentrations of this compound and a DNA-damaging agent. Include controls for each compound alone.

-

Incubation: Incubate the cells for a period of 3-5 days.

-

Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

-

Data Reading: Measure the fluorescence or luminescence signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and determine the effect of this compound on cell viability, both alone and in combination with the DNA-damaging agent.

Conclusion

This compound is a potent inhibitor of PARP-1 and PARP-2, demonstrating activity in both biochemical and cellular assays. The provided protocols offer a framework for researchers to further investigate the in vitro effects of this compound and explore its potential as a therapeutic agent.

References

Application Notes and Protocols for BYK 49187 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BYK 49187, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, in a variety of cell culture experiments. The provided protocols and data will enable researchers to effectively investigate the cellular effects of this compound and its potential therapeutic applications.

Introduction

This compound is a small molecule inhibitor targeting PARP-1 and PARP-2, crucial enzymes in the DNA damage response (DDR) pathway.[1][2] PARP enzymes play a pivotal role in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP activity leads to the accumulation of SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective killing of cancer cells.

Mechanism of Action

This compound competitively inhibits the binding of NAD+ to the catalytic domain of PARP-1 and PARP-2, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition abrogates the recruitment of DNA repair proteins to the site of DNA damage, effectively stalling the repair process.

Caption: Mechanism of action of this compound in inhibiting PARP-mediated DNA repair.

Quantitative Data

The inhibitory potency of this compound has been characterized in both cell-free and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Value | Reference |

| Human PARP-1 | Cell-free recombinant | pIC50: 8.36 | [1][2] |

| Murine PARP-2 | Cell-free recombinant | pIC50: 7.50 | [1][2] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Description | Assay | IC50 (µM) | Reference |

| A549 | Human lung carcinoma | Inhibition of poly(ADP-ribose) synthesis | 0.023 | [2] |

| C4I | Human cervical carcinoma | Inhibition of poly(ADP-ribose) synthesis | 0.035 | [2] |

| H9c2 | Rat cardiac myoblasts | Inhibition of poly(ADP-ribose) synthesis | 0.018 | [2] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Protocol 1: Cellular PARP Inhibition Assay

This protocol is adapted from the methodology described by Eltze et al. (2008) to measure the inhibition of poly(ADP-ribose) synthesis in cells.[2]

Objective: To determine the IC50 of this compound for the inhibition of PARP activity in cultured cells.

Materials:

-

Cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold methanol/acetone)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Anti-PAR polymer primary antibody

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Compound Treatment: The next day, treat the cells with a serial dilution of this compound for 1 hour. Include a vehicle control (DMSO).

-

Induction of PARP Activity: Add H₂O₂ to a final concentration of 1 mM to all wells (except for negative controls) and incubate for 10 minutes at 37°C to induce DNA damage and activate PARP.

-

Fixation and Permeabilization:

-

Wash cells twice with ice-cold PBS.

-

Fix the cells with the fixation solution for 10 minutes at -20°C.

-

Wash twice with PBS.

-

Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.

-

-

Immunostaining:

-

Wash twice with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with anti-PAR polymer primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI or Hoechst stain.

-

-

Data Acquisition and Analysis:

-

Acquire images using a fluorescence microscope or measure fluorescence intensity using a microplate reader.

-

Quantify the fluorescence signal for PAR in each well.

-

Normalize the data to the vehicle-treated, H₂O₂-stimulated control.

-

Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for the cellular PARP inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of cancer cell lines, particularly those with and without BRCA mutations.

Materials:

-

Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient isogenic pair)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the chosen cell line to ensure exponential growth throughout the experiment.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a period relevant to the research question (e.g., 72 hours to 7 days) to allow for the effects on cell proliferation and viability to manifest.

-

MTT Addition:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance from a blank well (medium and MTT only).

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50.

-

Protocol 3: Western Blot Analysis of Downstream Signaling

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the DNA damage response pathway.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP1, anti-cleaved PARP1, anti-γH2AX, anti-p-ATM, anti-p-CHK2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-